Benzethonium

説明

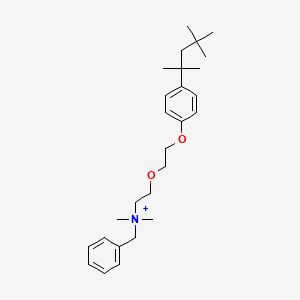

Structure

3D Structure

特性

IUPAC Name |

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42NO2/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23/h8-16H,17-22H2,1-7H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYLLGKDQZGJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42NO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046984 | |

| Record name | Benzethonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 167 | |

| Record name | Benzethonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10172-60-8 | |

| Record name | Benzethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010172608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzethonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzethonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZETHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VU15B70BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

158-163 | |

| Details | MSDS | |

| Record name | Benzethonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Advanced Synthetic Pathways and Structural Modifications of Benzethonium

Mechanistic Studies of Benzethonium Synthetic Routes

The synthesis of this compound chloride, a quaternary ammonium (B1175870) salt, is a multi-step process rooted in classic organic reactions. The primary pathway involves the initial formation of an ether linkage, followed by amination and a final quaternization step. chemicalbook.com

A key step is the quaternization of the tertiary amine, a reaction known as the Menschutkin reaction . This reaction is a bimolecular nucleophilic substitution (SN2) process where the lone pair of electrons on the tertiary amine's nitrogen atom attacks the electrophilic carbon of an alkyl halide (in this case, benzyl (B1604629) chloride). nih.govtue.nlwikipedia.org The reaction involves a transition state where the new nitrogen-carbon bond is forming simultaneously as the carbon-halide bond is breaking. nih.gov The rate of this SN2 reaction is influenced by the solvent, with polar solvents being preferred as they stabilize the charged transition state. nih.govwikipedia.org

The precursor to the tertiary amine is typically synthesized via a Williamson ether synthesis , another SN2 reaction. wikipedia.orgmasterorganicchemistry.com In this step, a phenoxide acts as a nucleophile, attacking an alkyl halide. For this compound, p-(1,1,3,3-tetramethylbutyl)phenol is first deprotonated to form a phenoxide ion, which then attacks β,β'-dichlorodiethyl ether to form 2-[2-[4-(1,1,3,3-tetramethylbutyl) phenoxy]ethoxy]ethyl chloride. chemicalbook.comwikipedia.org This intermediate subsequently undergoes alkaline dimethylamination to produce the corresponding tertiary amine, which is then quaternized with benzyl chloride to yield the final this compound chloride product. chemicalbook.com

Etherification (Williamson Synthesis): p-Diisobutylphenol is condensed with β,β'-dichlorodiethyl ether. chemicalbook.com This proceeds via an SN2 mechanism where the phenoxide ion displaces a chloride ion. wikipedia.orgbyjus.com

Amination: The resulting chloro-ether is treated with dimethylamine (B145610) to form a tertiary amine.

Quaternization (Menschutkin Reaction): The tertiary amine is reacted with benzyl chloride to form the final quaternary ammonium salt. chemicalbook.comwikipedia.org

Design and Synthesis of Novel this compound Analogues

To enhance biological activity, improve properties, or reduce microbial resistance, researchers have designed and synthesized novel analogues of quaternary ammonium compounds like this compound and the closely related Benzalkonium chloride (BAC). mdpi.com

One notable approach involves modifying the aromatic head group. A series of BAC analogues were synthesized where the phenyl ring was replaced with a pyridine (B92270) ring. mdpi.comnih.govresearchgate.net The synthesis was achieved by reacting 4-chloromethylpyridine with various N,N-dimethylalkylamines in acetonitrile (B52724) at room temperature. mdpi.com This modification aims to alter the electronic properties and interaction capabilities of the molecule. mdpi.com

Another strategy focuses on creating "cleavable" or biodegradable analogues to mitigate environmental persistence. nih.gov Novel carbonate-cleavable surfactants (CBACs), based on the BAC structure, were synthesized using natural products like fatty alcohols (C8-C16) and N,N-dimethyl-2-aminoethanol as starting reagents. nih.gov The inclusion of a breakable carbonate linkage is designed to make these compounds more susceptible to degradation. nih.gov Similarly, other research has focused on incorporating ester and thioether bonds into the quaternary ammonium compound structure to create environmentally degradable alternatives. rsc.org

| Analogue Type | Key Structural Modification | Synthetic Precursors | Intended Improvement |

|---|---|---|---|

| Pyridyl Analogues | Replacement of phenyl ring with a pyridine ring | 4-chloromethylpyridine, N,N-dimethylalkylamines | Modified biocidal activity, combat resistance mdpi.com |

| Carbonate-Cleavable Analogues (CBACs) | Inclusion of a carbonate linkage | Fatty alcohols, N,N-dimethyl-2-aminoethanol | Increased degradability nih.gov |

| Ester/Thioether-Containing Analogues | Inclusion of ester or thioether bonds | Ammonium acrylate, Thioether | Increased environmental degradability rsc.org |

Structure-Activity Relationship (SAR) Investigations for Mechanistic Probing

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity, which is primarily driven by the disruption of microbial cell membranes. patsnap.comresearchgate.net

The key structural components governing the activity of quaternary ammonium compounds are the cationic head group and the length of the hydrophobic alkyl chain(s). researchgate.netrsc.org

Cationic Head: The positively charged quaternary nitrogen is essential for the initial electrostatic adsorption onto the negatively charged bacterial cell surface. patsnap.comresearchgate.net Modifications to the groups attached to the nitrogen can fine-tune this interaction.

Hydrophobic Chain: A long alkyl chain is necessary to facilitate the molecule's insertion into and disruption of the lipid bilayer of the cell membrane, leading to the leakage of intracellular components and cell death. patsnap.comresearchgate.net

Research on BAC and its analogues has shown a clear relationship between the alkyl chain length and antimicrobial efficacy. For many traditional BACs, the optimal activity is observed for derivatives with dodecyl (C12) and tetradecyl (C14) chains. mdpi.com However, SAR studies on the novel pyridyl analogues revealed a shift in this optimum. For these modified compounds, the hexadecyl (C16) derivative exhibited the best antimicrobial activity against certain bacteria, such as Pseudomonas aeruginosa. mdpi.com This demonstrates that modifications to the hydrophilic head group can influence the optimal properties of the hydrophobic tail.

Studies on cleavable BAC analogues (CBACs) also provide SAR insights. It was found that compounds with n-octyl (C8), n-decyl (C10), and n-dodecyl (C12) chains showed strong antimicrobial activities, indicating that even with the introduction of a cleavable carbonate group, the principle of an optimal hydrophobic chain length holds true. nih.gov The balance between hydrophobicity and hydrophilicity is therefore a critical determinant of the compound's ability to effectively interact with and disrupt the microbial membrane. acs.org

Sustainable Chemistry Approaches in this compound Production

Growing environmental concerns over the persistence of some quaternary ammonium compounds have spurred research into sustainable or "green" chemistry approaches for their production. rsc.orgresearchgate.net These strategies focus on using renewable resources, designing for degradation, and employing more environmentally benign processes. diva-portal.org

Use of Renewable Feedstocks: A primary green chemistry approach is the substitution of petroleum-derived starting materials with those from renewable resources. Surfactants, including quaternary ammonium salts, can be synthesized from natural materials such as fatty acids derived from plant oils (e.g., coconut oil) or animal fats. diva-portal.orgresearchgate.net These natural feedstocks provide the necessary hydrophobic alkyl chains for the surfactant structure.

Designing for Degradability: A key criticism of traditional quaternary ammonium compounds is their poor biodegradability due to stable C-C, C-H, and C-N bonds. rsc.org A sustainable design strategy involves incorporating chemically labile functional groups, such as ester or carbonate linkages, into the molecular structure. nih.govrsc.orgresearchgate.net These groups are susceptible to hydrolysis, breaking the molecule down into smaller, more easily degradable components, thus reducing its environmental persistence. nih.govrsc.org

Greener Synthetic Processes: The principles of green chemistry can also be applied to the synthesis process itself. This includes:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol-water mixtures can significantly reduce the environmental impact of the synthesis. orientjchem.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org Triazine-based synthetic approaches, for instance, have been developed to avoid the use of alkyl halides and reduce solvent consumption in an atom-efficient manner. rsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. dntb.gov.ua

| Sustainable Approach | Description | Example/Application |

|---|---|---|

| Renewable Feedstocks | Utilizing starting materials from biological sources instead of petrochemicals. | Synthesis of quaternary ammonium compounds from fatty acids derived from coconut oil or tallow. diva-portal.org |

| Design for Degradation | Incorporating weak chemical links (e.g., ester, carbonate) into the molecular structure to facilitate breakdown. | Synthesis of ester-containing quaternary salts that hydrolyze into less harmful substances. rsc.orgresearchgate.net |

| Green Solvents | Using environmentally benign solvents like water or ethanol (B145695). | Catalyzing reactions in an ethanol:water system. orientjchem.org |

| Atom Efficiency | Maximizing the incorporation of reactant atoms into the final product. | Using triazine-based chemistry to avoid waste-generating reagents like alkyl halides. rsc.org |

Molecular and Cellular Mechanisms of Benzethonium Action

Interactions with Biological Membranes and Lipid Bilayers

The primary mode of benzethonium's antimicrobial action involves the disruption of microbial cell membranes. As a cationic surfactant, its amphiphilic nature, consisting of a positively charged hydrophilic head and a long hydrophobic alkyl chain, is central to its ability to compromise membrane structure and function. patsnap.com

Biophysical Characterization of Membrane Permeabilization

The interaction of this compound with biological membranes initiates with an electrostatic attraction between its positively charged quaternary ammonium (B1175870) head and the negatively charged components of the microbial cell envelope, such as phospholipids (B1166683) and teichoic acids. patsnap.com This initial binding is followed by the insertion of its hydrophobic tail into the lipid bilayer. patsnap.com

This integration disrupts the ordered structure of the membrane, leading to an increase in its permeability. patsnap.com Studies on related quaternary ammonium compounds have shown that this insertion alters membrane fluidity and can lead to the formation of pores or channels, thereby compromising the membrane's selective permeability. The interaction is driven by hydrophobic interactions between the alkyl chain of this compound and the fatty acid chains within the phospholipid bilayer. patsnap.com This disruption of membrane integrity is a key factor in its biocidal effects.

Induction of Cell Lysis and Cytoplasmic Content Leakage

The increased permeability of the cell membrane induced by this compound leads to the leakage of vital intracellular components. patsnap.com This includes ions, nucleotides, amino acids, and other small molecules essential for cellular function. patsnap.com The loss of these components disrupts the osmotic balance of the cell, leading to swelling and eventual lysis. The leakage of cytoplasmic contents is a catastrophic event for the microorganism, culminating in cell death. patsnap.com This process of membrane disruption and subsequent leakage is a hallmark of the bactericidal activity of quaternary ammonium compounds like this compound.

Elucidation of Mixed-Micelle Aggregation Dynamics

While the precise dynamics of mixed-micelle formation between this compound and biological lipids have not been extensively elucidated, it is proposed that at higher concentrations, this compound can solubilize the cell membrane. This process is thought to involve the formation of mixed micelles, where this compound molecules aggregate with membrane phospholipids and proteins. This detergent-like action leads to the complete disintegration of the membrane structure, ensuring the rapid killing of the microorganism. The formation of these mixed-micelle aggregates is a critical step in the lytic process at supracidal concentrations.

Intracellular Target Modulation

Beyond its profound effects on the cell membrane, this compound also exerts its antimicrobial action by targeting and disrupting essential intracellular components and processes.

Molecular Mechanisms of Protein Denaturation and Enzyme Inhibition

This compound has been shown to denature proteins, a crucial aspect of its antimicrobial activity. patsnap.com The compound can disrupt the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for maintaining the specific three-dimensional structure of proteins. patsnap.com This loss of structural integrity leads to the loss of protein function.

Enzymes, being proteins, are particularly vulnerable to this denaturing effect. The inhibition of essential enzymes disrupts critical metabolic pathways, including energy production and nutrient transport, further contributing to cell death. patsnap.com For instance, this compound chloride has been identified as an inhibitor of respiratory enzymes. Research has also demonstrated its inhibitory effects on various other enzymes, including nicotinic acetylcholine (B1216132) receptors (nAChRs), with specific IC50 values indicating its potency.

| Target | IC50 Value | Reference |

|---|---|---|

| α4β2 nAChRs | 49 nM | selleckchem.com |

| α7 nAChRs | 122 nM | selleckchem.com |

| Muscarinic Signaling | 15 μM | selleckchem.com |

| FaDu (human cancer cell line) | 3.8 μM | selleckchem.com |

| C666-1 (human cancer cell line) | 5.3 μM | selleckchem.com |

Interaction with Nucleic Acids and Inhibition of DNA Synthesis

There is evidence to suggest that this compound can interact with nucleic acids, thereby interfering with DNA replication and synthesis. patsnap.com While the precise molecular mechanism of this interaction is not yet fully understood, it is believed that the cationic nature of this compound facilitates its binding to the negatively charged phosphate (B84403) backbone of DNA. patsnap.com This interaction could potentially alter the conformation of DNA, making it an unsuitable template for DNA polymerase and other replication machinery.

The inhibition of DNA synthesis is a significant contributor to the antimicrobial effect of this compound, as it prevents microorganisms from replicating and spreading. patsnap.com Studies on the related compound, benzalkonium chloride, have shown that it can induce DNA strand breaks in human cells, suggesting a direct or indirect interaction with DNA. However, more detailed research is required to fully elucidate the specific molecular interactions between this compound and nucleic acids and the precise mechanism of DNA synthesis inhibition.

Dysregulation of Subcellular Organelles (e.g., Mitochondria, Endoplasmic Reticulum) in in vitro Models

This compound has been shown to exert its cytotoxic effects, particularly against cancer cells, through the significant dysregulation of critical subcellular organelles such as the mitochondria and the endoplasmic reticulum (ER). drugbank.com In vitro studies have elucidated that the compound's mode of action involves direct damage to these structures, leading to a cascade of events that culminates in cell death.

One of the primary mitochondrial events triggered by this compound is the loss of mitochondrial membrane potential (ΔΨM). aacrjournals.orgnih.gov This disruption of the electrochemical gradient across the inner mitochondrial membrane is a critical early event in the apoptotic process. Research has demonstrated that the loss of ΔΨM precedes other downstream effects like the increase in cytosolic calcium (Ca²⁺) levels and eventual cell death. aacrjournals.orgnih.gov The disruption of mitochondrial integrity suggests an interference with the electron transport chain and ATP synthesis, although the precise molecular targets within the mitochondria are a subject of ongoing investigation. Structurally related compounds, like benzalkonium chloride, are known to directly target and inhibit mitochondrial complex I, which is essential for respiration and ATP production. ouvrirlesyeux.orgescholarship.orgresearchgate.net

In addition to its impact on mitochondria, this compound induces significant stress on the endoplasmic reticulum. researchgate.net It is proposed that as an intracellular cationic molecule, this compound can cause the rough endoplasmic reticulum (rER) to swell, leading to organelle damage. drugbank.com This disruption of ER homeostasis, known as ER stress, activates the unfolded protein response (UPR), a signaling network that initially attempts to restore ER function. nih.gov However, prolonged or severe ER stress, as induced by this compound, shifts the UPR towards a pro-apoptotic response. researchgate.net Studies in head and neck squamous cell carcinoma (HNSCC) cell lines have confirmed that this compound activates ER stress, which contributes to its ability to reduce cancer cell proliferation. researchgate.net

The combined assault on both mitochondria and the endoplasmic reticulum creates a cellular environment that is unsustainable, pushing the cell towards programmed cell death. The dysregulation of these organelles is a central component of this compound's mechanism of action in various in vitro cancer models. drugbank.com

Table 1: Effects of this compound Chloride on Cancer Cell Viability This table summarizes the dose required to reduce cell viability by 50% (ED₅₀) after a 48-hour incubation period in various cell lines.

| Cell Line | Cell Type | ED₅₀ (µmol/L) | Reference |

|---|---|---|---|

| FaDu | Hypopharyngeal Squamous Cancer | 3.8 | aacrjournals.orgnih.gov |

| C666-1 | Nasopharyngeal Cancer | 5.3 | aacrjournals.orgnih.gov |

| NIH 3T3 | Untransformed Mouse Embryonic Fibroblast | 42.2 | aacrjournals.orgnih.gov |

| GM05757 | Primary Normal Human Fibroblast | 17.0 | aacrjournals.orgnih.gov |

Mechanistic Insights into Cellular Apoptosis Pathways in Model Systems

This compound chloride is a potent inducer of apoptosis in various cancer cell lines. medchemexpress.com The apoptotic cascade is initiated following the dysregulation of mitochondria and the endoplasmic reticulum, leading to the activation of a complex network of signaling proteins. drugbank.com

A key feature of this compound-induced apoptosis is the activation of multiple caspases, which are the primary executioners of programmed cell death. aacrjournals.orgmedchemexpress.com Research indicates that the dysregulation of the mitochondria and ER leads to the activation of initiator caspases, including caspase-2, caspase-8, and caspase-9, which in turn activate the executioner caspase, caspase-3. drugbank.com The activation of caspase-3 is a critical downstream event. nih.gov In lung cancer cell lines A549 and H1299, treatment with this compound resulted in increased levels of cleaved caspase-3 and its substrate, cleaved PARP (Poly (ADP-ribose) polymerase), confirming the induction of apoptosis. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is significantly implicated in this compound's mechanism. This pathway is regulated by the Bcl-2 family of proteins. Studies have shown that this compound treatment can lead to the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members facilitates mitochondrial outer membrane permeabilization (MOMP). This permeabilization allows for the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov In the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates caspase-9, further propagating the apoptotic signal. nih.gov

Furthermore, the tumor suppressor protein p53 appears to play a role in this compound-mediated apoptosis. In a rat model of hepatocellular carcinoma, treatment involving this compound led to a significant increase in p53 protein expression. nih.gov The upregulation of p53 can promote apoptosis by interacting with pro-apoptotic proteins like Bax, further contributing to mitochondrial permeabilization. nih.gov The combined effect of p53 upregulation and Bcl-2 downregulation creates a robust pro-apoptotic signal that drives the cell towards its demise. nih.govwisdomlib.org

Table 2: Key Molecular Events in this compound-Induced Apoptosis This table outlines the principal molecular changes observed in cellular models following treatment with this compound.

| Molecular Event | Observation | Affected Pathway | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential (ΔΨM) | Loss/Depolarization | Intrinsic Apoptosis | aacrjournals.orgnih.gov |

| Endoplasmic Reticulum (ER) | Induction of ER Stress | ER Stress-Mediated Apoptosis | researchgate.net |

| Caspase Activation | Activation of Caspase-2, -3, -8, -9 | Caspase Cascade | drugbank.comnih.gov |

| Cytochrome c | Release from mitochondria to cytoplasm | Intrinsic Apoptosis | nih.gov |

| p53 Protein | Upregulation | p53-Mediated Apoptosis | nih.gov |

| Bcl-2 Protein | Downregulation | Intrinsic Apoptosis | nih.gov |

| PARP | Cleavage | Apoptosis Execution | nih.gov |

Mechanisms of Microbial Adaptation and Resistance to Benzethonium

Molecular Basis of Efflux Pump-Mediated Resistance (e.g., qac genes)

A primary mechanism of microbial resistance to Benzethonium involves energy-dependent efflux pumps that actively extrude the compound from the cell. cabidigitallibrary.org Among the most studied are those encoded by the qac (quaternary ammonium (B1175870) compound resistance) genes. These genes are often located on mobile genetic elements like plasmids and integrons, facilitating their spread among different bacterial species. cabidigitallibrary.orgnih.gov

The qac genes encode proteins that are members of the Small Multidrug Resistance (SMR) protein family. cabidigitallibrary.orgagriculturejournals.cznih.gov These proteins function as drug/proton antiporters, utilizing the proton motive force to expel a wide range of cationic compounds, including this compound and other QACs, intercalating dyes, and biguanides. cabidigitallibrary.orgagriculturejournals.cznih.gov Several qac genes have been identified, including qacA/B, qacC, qacG, qacH, and qacJ, each with varying substrate specificities and expression levels. agriculturejournals.cznih.govnih.gov

The expression of qac genes can be induced by exposure to this compound. researchgate.net For instance, in Staphylococcus aureus, significant overexpression of the qacA gene was observed when the culture was exposed to high concentrations of benzalkonium chloride (a related QAC) during the exponential growth phase. researchgate.net However, the practical significance of qac-mediated resistance in conferring high-level resistance to QACs is sometimes debated, with some studies showing only a small increase in the minimum inhibitory concentration (MIC) in qac-positive strains compared to qac-negative ones. cabidigitallibrary.org

Table 1: Examples of qac Genes and Their Characteristics

| Gene | Protein Family | Location | Known Substrates | Organisms Found In |

| qacA/B | Major Facilitator Superfamily (MFS) | Plasmids | Quaternary ammonium compounds, intercalating dyes, biguanides | Staphylococcus aureus, Enterococcus faecalis cabidigitallibrary.orgnih.govresearchgate.netnih.gov |

| qacC (smr) | Small Multidrug Resistance (SMR) | Plasmids | Quaternary ammonium compounds, ethidium (B1194527) bromide | Staphylococcus spp. nih.govnih.gov |

| qacG | Small Multidrug Resistance (SMR) | Plasmids | Quaternary ammonium compounds, ethidium bromide | Staphylococcus spp. agriculturejournals.cznih.govekb.eg |

| qacH | Small Multidrug Resistance (SMR) | Plasmids | Quaternary ammonium compounds, ethidium bromide | Staphylococcus spp. agriculturejournals.cznih.govnih.govekb.eg |

| qacJ | Small Multidrug Resistance (SMR) | Plasmids | Quaternary ammonium compounds | Staphylococcus aureus, Staphylococcus simulans, Staphylococcus intermedius nih.govekb.eg |

| qacEΔ1 | Small Multidrug Resistance (SMR) | Class 1 Integrons | Quaternary ammonium compounds, sulphonamides | Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae cabidigitallibrary.orgnih.govresearchgate.net |

Adaptive Alterations in Microbial Cell Envelope Composition and Structure

Microbes can also adapt to this compound by modifying their cell envelope, which is the primary target of this cationic surfactant. patsnap.compatsnap.com this compound's positively charged head interacts with negatively charged components of the cell membrane, while its hydrophobic tail disrupts the lipid bilayer, leading to leakage of cellular contents. patsnap.comdrugbank.com

In response to this stress, bacteria can alter the composition of their cell membranes to reduce the binding and disruptive effects of this compound. nih.govnih.gov This can involve changes in the phospholipid and fatty acid profiles of the membrane. nih.govnih.gov For example, exposure of Bacillus cereus to benzalkonium chloride led to the expression of genes involved in fatty acid metabolism and resulted in changes to the membrane's fatty acid composition. nih.gov Similarly, resistant strains of Pseudomonas aeruginosa have been shown to have different phospholipid and fatty acid compositions compared to susceptible strains. nih.gov In Listeria monocytogenes, adaptation to benzalkonium chloride resulted in a slight shift in the fatty acid profile in an originally resistant strain. nih.gov

Furthermore, some bacteria respond to this compound by bolstering their cell envelope through the expression of genes associated with cell envelope functions. asm.org In Acinetobacter baumannii, exposure to benzalkonium chloride resulted in the increased expression of genes involved in cell envelope maintenance. asm.orgnih.gov

Co-selection Phenomena of Antibiotic Resistance Genes (ARGs) and Disinfectant Resistance Genes (DRGs) under this compound Exposure

A significant concern associated with the use of this compound is the potential for co-selection of antibiotic resistance. This occurs when the genes conferring resistance to both disinfectants (DRGs) and antibiotics (ARGs) are located on the same mobile genetic element, such as a plasmid or an integron. cabidigitallibrary.orgnih.govresearchgate.net When a microbial population is exposed to this compound, bacteria carrying the DRG have a survival advantage. If an ARG is also present on the same genetic element, it will be co-selected for, even in the absence of the corresponding antibiotic.

The qac genes are frequently found linked to various ARGs. cabidigitallibrary.org For instance, in Gram-negative bacteria, qac genes are often part of class 1 integrons, which can also carry a wide array of genes conferring resistance to antibiotics like β-lactams, aminoglycosides, and sulfonamides. cabidigitallibrary.orgnih.gov In Staphylococcus aureus, the qacA/B genes are often found on plasmids that also carry genes for resistance to antibiotics such as β-lactams and aminoglycosides. cabidigitallibrary.org

Studies have shown that exposure to this compound and other QACs can lead to an increase in the prevalence of both DRGs and ARGs in microbial communities. researchgate.netnih.govnih.gov For example, long-term exposure of a partial nitrification/anammox system to this compound chloride significantly enriched not only QAC resistance genes (qacEΔ1 and qacH) but also ARGs such as aadA, aac(6')-Ib, and blaTEM. researchgate.netrsc.org Similarly, exposure of sewage sludge microbiomes to benzalkonium chlorides at environmentally relevant concentrations significantly promoted both the diversity and abundance of ARGs. nih.govnih.gov

Genetic Mutational Pathways and Phenotypic Responses to this compound Stress

Beyond the acquisition of resistance genes, microbial adaptation to this compound can also occur through genetic mutations and subsequent phenotypic changes. researchgate.netplos.orgbiorxiv.org These mutations can affect various cellular processes, leading to increased tolerance.

In Listeria monocytogenes, chemical mutagenesis led to the isolation of mutants with increased tolerance to benzalkonium chloride. plos.orgbiorxiv.org One mutant had nonsynonymous mutations in genes such as dagK (a diacylglycerol kinase), lmo2768 (a permease-encoding gene), and lmo0186 (a resuscitation-promoting factor). plos.orgbiorxiv.org Another mutant had a nonsense mutation in the uvrB gene, which is involved in DNA repair. plos.orgbiorxiv.org Transcriptome analysis of these mutants revealed the upregulation of genes related to the phosphotransferase system (PTS) and internalins, suggesting their role in the stress response to QACs. plos.orgbiorxiv.org

Phenotypic responses to this compound stress can include changes in growth rate, biofilm formation, and motility. researchgate.netfrontiersin.org For example, repeated exposure of Escherichia coli to low concentrations of benzalkonium chloride resulted in minor decreases in biocide susceptibility but also led to reduced growth rates, decreased biofilm formation, and a loss of motility. researchgate.net In some cases, adaptation to this compound can lead to increased virulence. In the Listeria monocytogenes mutants mentioned above, increased tolerance to benzalkonium chloride was associated with significantly higher hemolysis, a potential indicator of virulence. plos.org

Impact of this compound on Microbial Community Dynamics and Diversity in Engineered and Natural Systems

The widespread use of this compound leads to its release into various engineered and natural environments, such as wastewater treatment plants (WWTPs) and rivers, where it can impact microbial community structure and function. researchgate.netacs.orgiwaponline.comresearchgate.net

In engineered systems like WWTPs, this compound can act as a selective pressure, altering the microbial community composition. researchgate.netiwaponline.comresearchgate.net Studies have shown that exposure to this compound can lead to a reduction in microbial diversity. acs.orgiwaponline.comresearchgate.net For example, long-term exposure of microbial communities to benzalkonium chlorides resulted in a decrease in community diversity and the enrichment of resistant species, particularly Pseudomonas species. acs.org In nitrification systems, this compound has been shown to be more inhibitory to nitrite-oxidizing bacteria (NOB) than to ammonia-oxidizing bacteria (AOB), which can lead to an accumulation of nitrite (B80452). researchgate.netresearchgate.net

The introduction of this compound into these environments can also promote the dissemination of resistance genes. nih.govnih.govacs.org WWTPs are considered hotspots for the development and spread of QAC resistance genes and ARGs. researchgate.netrsc.org The presence of this compound can increase the relative abundance of genes like sul1 and blaTEM in source water used for drinking water. researchgate.net In agricultural soils, exposure to benzalkonium chloride has been shown to increase the number of ARGs detected. acs.org

Environmental Fate, Transport, and Ecotoxicological Mechanisms of Benzethonium

Degradation Pathways in Aquatic and Terrestrial Environments

The persistence and potential impact of Benzethonium in the environment are largely governed by its susceptibility to degradation through photochemical and biological processes.

Photochemical transformation is a key process in the degradation of organic compounds in aquatic systems. For this compound, this includes direct photolysis, where the molecule absorbs sunlight and undergoes a chemical change, and indirect photolysis, which is driven by reactions with photochemically produced reactive species like hydroxyl radicals (•OH). rsc.org

Biodegradation is a crucial mechanism for the removal of this compound from the environment. Several studies have focused on identifying microbial strains capable of breaking down this compound. While some research indicates that this compound is not readily biodegradable, other studies have successfully isolated microorganisms that can degrade it. nih.govcleaninginstitute.org For instance, research has identified Klebsiella, Enterobacter, Citrobacter, and Pseudomonas as bacteria capable of degrading this compound chloride (BEC). researchgate.netnih.gov

In one long-term study, a sequencing moving bed biofilm nitrification system demonstrated tolerance to low concentrations of BEC (≤ 0.2 mg/L), but higher concentrations (1.0-2.0 mg/L) severely inhibited nitrite (B80452) oxidation. researchgate.netnih.gov This suggests that the composition and adaptation of the microbial community play a significant role in the biodegradation of this compound. The resistance of these microbial systems to BEC was found to be enhanced by mechanisms such as efflux pumps and antibiotic deactivation. researchgate.netnih.gov

Table 1: this compound-Degrading Microbial Strains

| Microbial Strain(s) | Environment | Key Findings |

|---|---|---|

| Klebsiella, Enterobacter, Citrobacter, Pseudomonas | Sequencing moving bed biofilm nitrification system | Identified as BEC degrading bacteria. researchgate.netnih.gov |

| Not specified | Marine sediments | Microorganisms capable of degrading quaternary ammonium (B1175870) salts have been identified. mdpi.com |

| Not specified | Activated sludge | Aerobically biodegradable, with removal rates up to 90%, but degradation depends on various factors. mdpi.com |

Understanding the transformation products of this compound is essential for a complete environmental risk assessment. The biodegradation of this compound chloride has been shown to proceed through debenzylation, dealkylation, and demethylation steps, producing intermediates such as benzyl (B1604629) chloride, an alkyl dimethyl amine, and dimethylamine (B145610). wikipedia.org Further degradation can lead to the formation of benzoic acid. nih.gov One study identified N,N-dimethylbenzylamine, N-benzylmethylamine, and benzoic acid as metabolites in a biofilm nitrification system, proposing a biodegradation pathway. researchgate.netnih.gov In another study focusing on anaerobic fermentation of waste activated sludge, hydroxylation and deamination reactions were identified as the primary metabolic pathways for this compound chloride degradation. researchgate.net Ultimately, these intermediates can be broken down into carbon dioxide, water, ammonia (B1221849), and chloride. wikipedia.org

Sorption and Adsorption Processes in Environmental Matrices

The transport and bioavailability of this compound in the environment are heavily influenced by its interaction with solid materials like soil and sediment.

As a cationic surfactant, this compound has a strong tendency to adsorb to negatively charged surfaces, which are common in the environment. mdpi.comkorea.ac.kr This strong sorption behavior is a key factor in its environmental distribution, leading to its removal from the water column and accumulation in sewage sludge, soils, and sediments. researchgate.netkorea.ac.kr The primary mechanism for this interaction is believed to be ion exchange. korea.ac.kr Consequently, while this compound may be largely removed during wastewater treatment, the application of biosolids to land can introduce it into terrestrial environments. researchgate.netkorea.ac.kr The enhanced stability and adsorption properties of this compound increase its retention in soil, reducing the likelihood of runoff but potentially leading to accumulation. mdpi.com

The adsorption behavior of this compound onto various materials has been studied using different kinetic and isotherm models to predict its environmental fate.

Kinetic studies often show that the adsorption of this compound is rapid. For example, one study on the adsorption of Benzalkonium chlorides (a related group of QACs) onto powdered activated carbon (PAC) found that approximately 80% of the compounds were removed within the first 10 minutes. eeer.org The pseudo-second-order kinetic model frequently provides a good fit for the adsorption of QACs, suggesting that the process is controlled by chemisorption. eeer.orgconicet.gov.ar

Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium of adsorption. The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, has been shown to fit the adsorption data of Benzalkonium chlorides on PAC well. eeer.org Another model, the Sips isotherm, was used to explain the adsorption behavior of this compound on montmorillonite (B579905) clay. conicet.gov.arege.edu.tr These models are crucial for predicting the distribution of this compound between the aqueous phase and solid environmental matrices.

Table 2: Models for this compound Adsorption

| Model | Type | Description | Relevance to this compound |

|---|---|---|---|

| Pseudo-second-order | Kinetic | Describes the rate of adsorption based on the adsorption capacity of the solid phase. | Found to fit the adsorption kinetics of this compound on montmorillonite well. conicet.gov.ar |

| Langmuir | Isotherm | Assumes monolayer adsorption on a homogeneous surface. | Provided a good fit for the adsorption of related Benzalkonium chlorides on powdered activated carbon. eeer.org |

| Freundlich | Isotherm | An empirical model for non-ideal adsorption on heterogeneous surfaces. | Often used to describe QAC adsorption. eeer.org |

| Sips | Isotherm | A combination of the Langmuir and Freundlich models. | Explained the adsorption behavior of this compound on montmorillonite. conicet.gov.arege.edu.tr |

| Weber and Morris | Diffusion | Analyzes the diffusion mechanism of adsorption. | Used to analyze the adsorption process of this compound chloride on nonwoven wipes. researching.cn |

Mechanistic Ecotoxicological Investigations on Non-Target Organisms

This compound, a quaternary ammonium compound, is recognized for its antiseptic properties. Its release into the environment, however, raises concerns about its impact on non-target organisms. Ecotoxicological studies have begun to unravel the mechanisms through which this compound exerts its effects on aquatic life and microbial communities, particularly concerning cellular functions and vital biogeochemical processes.

Impact on Biogeochemical Cycles and Nutrient Transformations (e.g., Nitrification Inhibition)

The introduction of this compound into aquatic and terrestrial environments can disrupt essential biogeochemical cycles, which are the pathways through which chemical elements are cycled through living organisms and the environment. mdpi.comcovenantuniversity.edu.ngnumberanalytics.com A critical process affected by this compound is nitrification, a key step in the global nitrogen cycle. nih.gov

Nitrification is a two-step process where ammonia is first oxidized to nitrite by ammonia-oxidizing bacteria (AOB), and then nitrite is oxidized to nitrate (B79036) by nitrite-oxidizing bacteria (NOB). numberanalytics.com Research has demonstrated that this compound chloride (BEC) is a potent inhibitor of this process, with a more pronounced effect on NOB than on AOB. mdpi.comresearchgate.net

Studies on sequencing moving bed biofilm nitrification systems revealed that while the system could tolerate low BEC concentrations (≤ 0.2 mg/L), severe inhibition of nitrite oxidation occurred at concentrations between 1.0 and 2.0 mg/L. nih.govresearchgate.net This selective inhibition leads to the accumulation of nitrite, a phenomenon known as partial nitrification. nih.gov This effect was maintained for approximately 140 days with a nitrite accumulation ratio over 80%, primarily due to the inhibition of NOB such as Nitrospira and Nitrotoga, as well as complete ammonia oxidizers (Comammox). nih.govresearchgate.net The higher sensitivity of NOB to this compound makes this compound a novel agent for achieving partial nitrification in wastewater treatment systems. mdpi.comresearchgate.net

The cellular effects of this compound on aquatic organisms have been investigated in species like the common carp (B13450389) (Cyprinus carpio) and the water flea (Daphnia carinata). In Cyprinus carpio, exposure to this compound chloride induced oxidative stress at the hepatic, gill, and kidney levels. mdpi.comnih.gov This was evidenced by changes in antioxidant enzyme activities and increased lipid peroxidation. mdpi.com

Table 1: Cellular Effects of this compound Chloride on Cyprinus carpio

| Parameter | Organ | Observation (after 96h exposure to 1 mg/L BEC) | Source |

|---|---|---|---|

| Antioxidant Enzymes | |||

| Catalase (CAT) Activity | Gills | No significant changes. | nih.gov |

| Kidney | Decrease by 18% from control. | nih.gov | |

| Superoxide Dismutase (SOD) Activity | Gills | No significant changes. | nih.gov |

| Kidney | Decrease by 25% from control. | nih.gov | |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity | Liver | Decreased by 29%. | mdpi.com |

| Oxidative Damage & Stress Indicators | |||

| Lipid Peroxidation | Liver | Increased value. | mdpi.com |

| Reduced Glutathione (GSH) | Liver | Level decreased by half. | mdpi.com |

| Histopathological Changes |

In the cladoceran Daphnia carinata, studies across two generations showed that while the second generation exhibited a higher survival rate, they also displayed greater sublethal toxic effects. nih.gov These included weakened growth, depolarization of the mitochondrial membrane, and reduced ATP concentrations, suggesting that mitochondrial toxicity is a key mechanism of this compound's effect. nih.gov

Table 2: Multigenerational Toxic Effects of this compound Chloride on Daphnia carinata

| Effect in Second Generation | Finding | Implication | Source |

|---|---|---|---|

| Survival Rate | Higher than the first generation. | Suggests adaptation or resistance. | nih.gov |

| Oxidative Stress | Lower levels than the first generation. | Correlates with higher survival. | nih.gov |

| Growth Performance | Weakened. | Indicates sublethal stress. | nih.gov |

| Mitochondrial Membrane Potential | Depolarization observed. | Points to mitochondrial damage. | nih.gov |

Advanced Analytical Methodologies for Benzethonium Quantification and Characterization

Chromatographic Techniques and Hyphenated Systems

Chromatographic methods are paramount for the separation and quantification of benzethonium, often in complex matrices. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are at the forefront, frequently coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Various Detectors (e.g., DAD, UV)

HPLC and UHPLC methods offer robust and versatile platforms for this compound analysis. The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection.

High-Performance Liquid Chromatography (HPLC):

Various HPLC methods have been developed for the determination of this compound chloride. These methods often utilize reversed-phase columns, such as C18 or cyano (CN) columns, to separate this compound from other components in the sample. researchgate.netjapsonline.com Isocratic or gradient elution with a mobile phase typically consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffered aqueous solution is commonly employed. researchgate.netjapsonline.comresearchgate.net

For instance, one method for analyzing this compound chloride in eye drops uses a C18 column with a mobile phase of acetonitrile and 0.5% aqueous sodium dihydrophosphate solution (60:40, v/v) adjusted to a pH of 2.5–3.0. researchgate.net Detection is often carried out using a Diode Array Detector (DAD) or a UV detector at wavelengths where this compound exhibits strong absorbance, such as 210 nm, 215 nm, or 275 nm. japsonline.comnih.govingentaconnect.com The retention time for this compound chloride can vary depending on the specific chromatographic conditions, with reported times around 5.965 and 6.993 minutes for its different homologs in one study. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC):

UHPLC offers advantages over conventional HPLC in terms of speed and resolution due to the use of smaller particle size columns (typically sub-2 µm). A rapid UHPLC method for the analysis of total benzalkonium chloride, a related compound, was developed using a C18-AR column (50 mm × 2.1 mm, 2.0 μm particle size). novonordiskpharmatech.com This method employed a gradient elution with an ammonium (B1175870) phosphate (B84403) buffer (pH 3.3; 10 mM) and a mixture of methanol (B129727) and acetonitrile (85/15, v/v), allowing for the separation of the major homologs in under 2.0 minutes. novonordiskpharmatech.com The use of a charged surface hybrid (CSH) C18 stationary phase in UPLC has also been shown to provide a rapid and reproducible alternative to existing methods for analyzing benzalkonium chloride homologues. waters.com

Table 1: HPLC and UHPLC Methods for this compound and Related Compounds

| Analyte | Method | Column | Mobile Phase | Detector | Key Findings | Reference |

|---|---|---|---|---|---|---|

| This compound Chloride | HPLC | C18 | Acetonitrile/0.5% aq. Sodium Dihydrophosphate (60:40, v/v), pH 2.5-3.0 | UV (280 nm) | Qualitative and quantitative analysis in eye drops. | researchgate.net |

| This compound Chloride | HPLC | CN (250 mm, 4.6 mm i.d., 5 µm) | Acetonitrile/Phosphate Buffer (pH 5.5; 0.05 M) (70:30, v/v) | UV (210 nm) | Stability-indicating method for ophthalmic solutions. | japsonline.com |

| This compound Chloride | HPLC | Phenomenex Gemini C18 | Water (0.1% acetic acid)/Acetonitrile (0.1% acetic acid) (gradient) | UV (275 nm) | Quantification in grapefruit seed extract. | ingentaconnect.com |

| Benzalkonium Chloride | UHPLC | ACE Excel 2 C18-AR (50 mm × 2.1 mm, 2.0 μm) | Ammonium Phosphate Buffer (pH 3.3; 10 mM)/Methanol:Acetonitrile (85:15, v/v) (gradient) | UV (214 nm) | Rapid separation of homologs in < 2.0 min. | novonordiskpharmatech.com |

| Benzalkonium Chloride | UPLC | ACQUITY UPLC CSH C18 | Acetonitrile/0.1 M Sodium Acetate (pH 5.0) | Not specified | Reduced analysis time by 80% and solvent consumption by 95% compared to USP methods. | waters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) provides a powerful tool for the identification and quantification of this compound chloride, particularly in complex matrices like commercial extracts. bas.bgresearchgate.net For GC analysis, this compound chloride, which is moderately volatile, may require derivatization or specific sample preparation techniques to enhance its volatility and thermal stability. researchgate.netcapes.gov.br

One GC-MS method for the analysis of this compound chloride in grapefruit seed extracts involved programming the oven temperature from 80 to 300°C at a rate of 5°C/min, with a 10-minute hold at 300°C. bas.bg Using helium as the carrier gas at a constant flow rate of 0.8 ml/min and a split ratio of 1:10, the method successfully identified and quantified this compound chloride. bas.bg The mass-selective detector operated in electron impact ionization (EI) mode at 70 eV. bas.bg The external standard method can be used to construct a calibration curve for quantification, with a linear range reported between 0.001 and 0.200 mg/ml. bas.bg This approach has been shown to be a simple, fast, selective, and sensitive alternative for the analysis of this compound chloride in commercial products. bas.bg

Table 2: GC-MS Method for this compound Chloride Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Gas Chromatograph | ||

| Oven Temperature Program | 80°C to 300°C at 5°C/min, hold at 300°C for 10 min | bas.bg |

| Carrier Gas | Helium (99.999%) | bas.bg |

| Flow Rate | 0.8 ml/min | bas.bg |

| Split Ratio | 1:10 | bas.bg |

| Inlet Temperature | 280°C | bas.bg |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | bas.bg |

| Ion Source Temperature | 200°C | bas.bg |

| Transfer Line Temperature | 300°C | bas.bg |

| Quantification | ||

| Calibration Range | 0.001 - 0.200 mg/ml | bas.bg |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the trace analysis of this compound in various environmental and biological matrices. plos.orgnih.goveag.com This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, allowing for the detection and quantification of this compound at very low concentrations. researchgate.net

A robust method for the simultaneous extraction and analysis of quaternary alkyl ammonium compounds, including this compound, from soil and sewage sludge has been developed using HPLC-MS/MS. plos.orgnih.gov This method involves ultrasonic extraction followed by solid-phase extraction (SPE) for sample cleanup before quantification by HPLC-MS/MS in multiple reaction monitoring (MRM) mode. plos.orgnih.gov The MRM mode provides enhanced specificity for both identification and quantification. rsc.org

The chromatographic separation is typically achieved using a mobile phase consisting of a buffer solution (e.g., formic acid and ammonium formate) mixed with acetonitrile. plos.orgnih.gov The analytes are detected using tandem mass spectrometry with argon as the collision gas. nih.gov This technique has achieved low limits of quantification (LOQ), ranging from 0.1 μg kg⁻¹ to 2.1 μg kg⁻¹. plos.orgnih.gov LC-MS/MS has also been successfully applied to the analysis of this compound chloride residues in milk and tissue samples, demonstrating its versatility for complex food matrices at very low concentrations. researchgate.net

Table 3: LC-MS/MS Method for Trace Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Ultrasonic Extraction (USE) with acetonitrile and HCl, followed by Solid Phase Extraction (SPE) | plos.orgnih.gov |

| Liquid Chromatography | ||

| Mobile Phase A | 50 mM formic acid and 10 mM ammonium formate (B1220265) (90%) mixed with Acetonitrile (10%) | plos.orgnih.gov |

| Mobile Phase B | 10 mM formic acid and 10 mM ammonium formate (10%) mixed with Acetonitrile (90%) | plos.orgnih.gov |

| Flow Rate | 0.25 mL min⁻¹ | nih.gov |

| Mass Spectrometry | ||

| Detection Mode | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | plos.orgnih.gov |

| Collision Gas | Argon | nih.gov |

| Performance | ||

| Limit of Quantification (LOQ) | 0.1 μg kg⁻¹ to 2.1 μg kg⁻¹ | plos.orgnih.gov |

Spectroscopic and Electrochemical Approaches

Spectroscopic and electrochemical methods offer alternative and often complementary approaches to chromatographic techniques for the analysis of this compound.

UV-Visible Spectrophotometry for Ion-Pair Formation and Kinetic Monitoring

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the determination of this compound chloride. ekb.eg This technique is often based on the formation of an ion-pair between the cationic this compound molecule and an anionic dye. ekb.egtu.ac.thntnu.no The formation of this ion-pair results in a colored complex that can be measured spectrophotometrically. ekb.egresearchgate.net

Several chromotropic acid azo dyes, such as chromotrope 2R (C2R) and arsenazo (I), have been used to form ion-pairs with this compound chloride. ekb.eg These ion-pairs are then typically extracted into an organic solvent like methylene (B1212753) chloride, and the absorbance is measured at the wavelength of maximum absorption (λmax). For instance, the ion-pair with C2R has a λmax of 530 nm. ekb.eg The method has shown good linearity over a concentration range of 8.96-89.62 μg/mL for C2R. ekb.eg Similarly, ion-pair formation with sulfonphthalein dyes like bromocresol green (BCG) and bromothymol blue (BTB) has been utilized. researchgate.netresearchgate.net The reaction with BCG results in a yellow-colored product. researchgate.net

UV-Visible spectrophotometry can also be used for the kinetic monitoring of processes involving this compound. For example, the adsorption of this compound chloride onto nonwoven wipes can be monitored in real-time by measuring the absorbance of the this compound solution at its characteristic absorption peak of 269 nm. researching.cn This allows for the determination of the adsorption rate and provides insights into the adsorption mechanism. researching.cn Kinetic studies on the photochemical fate of this compound in river water have also employed HPLC with UV detection to monitor the degradation kinetics under simulated sunlight. rsc.org

Table 4: UV-Visible Spectrophotometric Methods for this compound Chloride

| Reagent | Principle | λmax (nm) | Linear Range (µg/mL) | Key Findings | Reference |

|---|---|---|---|---|---|

| Chromotrope 2R (C2R) | Ion-pair formation and extraction | 530 | 8.96 - 89.62 | Simple and sensitive method for determination in pharmaceutical formulations. | ekb.eg |

| Bromocresol Green (BCG) | Ion-pair formation | Not specified | Up to 145 | Highly sensitive method for quantification in pure form and formulations. | researchgate.netresearchgate.net |

| None (Direct Measurement) | Kinetic monitoring of adsorption | 269 | Not specified | On-line monitoring of this compound concentration during adsorption process. | researching.cn |

| None (Direct Measurement) | Kinetic monitoring of photodegradation | Not specified | Not specified | Investigated direct and indirect photolysis as degradation pathways. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of molecules, including this compound. mdpi.comcore.ac.uk It provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound. core.ac.ukipb.ptarkat-usa.org

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural analysis. 1D NMR, such as ¹H and ¹³C NMR, provides information on the different types of protons and carbons present in the molecule and their chemical environments. ipb.pt 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei and piece together the molecular structure. core.ac.ukipb.pt

For instance, in the analysis of benzalkonium chloride, a related quaternary ammonium compound, ¹H-¹H TOCSY NMR spectra have been used to identify the signals corresponding to the compound in wastewater effluent. mdpi.com The TOCSY spectrum shows clear correlations between the alkyl signals, the signals from the CH₂ groups adjacent to the aromatic ring and the amine, and the aromatic signals, confirming the structure. mdpi.com NMR has also been used in conjunction with LC/MS to identify synthetic disinfectant agents like this compound in commercial grapefruit seed extracts. researchgate.netresearchgate.net The ability of NMR to unambiguously identify multiple organic structures in a complex sample simultaneously makes it an invaluable tool for both qualitative and quantitative analysis. mdpi.com

Potentiometric and Ion-Selective Electrode Methods for Concentration Determination

Potentiometric methods, including direct potentiometry with ion-selective electrodes (ISEs) and potentiometric titration, represent a significant approach for the determination of this compound concentration. upb.ro These techniques are predicated on the measurement of an electrical potential difference between a reference electrode and an indicator electrode, which is selectively responsive to the target ion in the solution.

Ion-selective electrodes for this compound are typically based on the formation of an ion-pair complex between the this compound cation and a suitable counter-ion, which is incorporated into a polymeric membrane, often made of polyvinyl chloride (PVC). nih.govresearchgate.net The performance of these electrodes is evaluated based on several key parameters, including the linear dynamic range, the slope of the response (which should ideally be close to the Nernstian value of ~59 mV per decade of concentration change), the limit of detection (LOD), and selectivity over potentially interfering ions. nih.govresearchgate.net

Research has explored various designs for these electrodes to enhance their analytical performance. A comparative study between a solid-contact (SC-ISE) and a traditional liquid inner contact PVC membrane electrode, both using a benzalkonium-phosphomolybdate ion-exchanger, demonstrated the superiority of the solid-contact design. nih.govresearchgate.net The SC-ISE exhibited a wider linear range (2.0×10⁻⁸ to 1.0×10⁻² mol L⁻¹) and a lower limit of detection (2.0×10⁻⁸ mol L⁻¹) compared to the liquid-contact electrode. nih.govresearchgate.net Other developments include the use of polymer plasticized membranes with components like cesium bis-octodecyl-2-sulfonio-closo-decaborate, which have shown a wide detectable concentration range (2 × 10⁻⁷ to 1 × 10⁻² M) and a low detection limit (1 × 10⁻⁷ M). vietnamjournal.ru Furthermore, the application of 3D-printed ion-selective membranes has been investigated for the analysis of related quaternary ammonium compounds, demonstrating a Nernstian response of 55 mV/Decade and an LOD of 8 µM. researchgate.net

These sensors have proven effective for quantifying this compound and related compounds in various products, showing good selectivity against common inorganic cations and excipients found in pharmaceutical formulations. nih.govresearchgate.netresearchgate.net

Potentiometric titration is another established method, often cited in pharmacopoeial standards for the assay of benzalkonium chloride, a compound structurally related to this compound. kyoto-kem.com This technique involves titrating the sample with a standard solution of an ion-pairing agent, such as sodium tetraphenylboron. kyoto-kem.com The endpoint of the titration, which corresponds to the concentration of the analyte, is determined by the inflection point on the titration curve generated by monitoring the potential with an appropriate electrode. kyoto-kem.com Automated potentiometric titrators enhance the precision and reproducibility of this method, eliminating the need for manual indicator interpretation. alcohol-meter.com

Table 1: Performance Characteristics of Various Ion-Selective Electrodes for this compound and Related Quaternary Ammonium Compounds

| Electrode Type / Design | Ion-Exchanger / Active Component | Linear Range (mol L⁻¹) | Nernstian Slope (mV/decade) | Limit of Detection (mol L⁻¹) | Source(s) |

| Solid Contact (SC-ISE) | Benzalkonium-phosphomolybdate | 2.0×10⁻⁸ to 1.0×10⁻² | 60 ± 0.3 | 2.0×10⁻⁸ | nih.govresearchgate.net |

| Liquid Inner Contact (PVC Membrane) | Benzalkonium-phosphomolybdate | 2.0×10⁻⁷ to 1.0×10⁻² | 55 ± 1.2 | 1.5×10⁻⁷ | nih.govresearchgate.net |

| Polymer Plasticized Membrane | Cesium bis-octodecyl-2-sulfonio-closo-decaborate | 2×10⁻⁷ to 1×10⁻² | Not Specified | 1×10⁻⁷ | vietnamjournal.ru |

| 3D-Printed Ion-Selective Membrane* | Not Specified | 3.1×10⁻⁵ to 1.0×10⁻³ | 55 | 8×10⁻⁶ | researchgate.net |

| Chemically Modified Carbon Paste | Not Specified | 5.96×10⁻⁷ to 3.03×10⁻³ | Not Specified | 3.40×10⁻⁷ | researchgate.net |

| Note: Data for 3D-Printed ISE is for Benzalkonium analysis. |

Advanced Sample Preparation Strategies for Complex Matrices

The accurate quantification of this compound in complex matrices such as environmental samples (soil, water), consumer products, and biological fluids necessitates robust sample preparation strategies. These methods are designed to extract the target analyte, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating this compound and other quaternary ammonium compounds from aqueous samples like wastewater. upb.ro The process involves passing the liquid sample through a cartridge packed with a solid sorbent. For this compound chloride, polymeric cartridges such as Strata X have been successfully applied. upb.ro The typical procedure involves conditioning the cartridge (e.g., with acetonitrile and acidified water), loading the sample, washing away interferences, and finally eluting the retained analytes with a solvent like an acidified acetonitrile/methanol mixture. upb.ro This method has demonstrated good recovery rates, ranging from 86.0% to 94.6% for related compounds in wastewater. upb.ro For sewage sludge samples, which have high amounts of dissolved and particulate organic matter, an SPE clean-up step following initial extraction is often required. plos.orgnih.gov

Ultrasonic Extraction (USE) is frequently employed for solid samples like soil and sewage sludge. plos.orgnih.gov This method uses high-frequency sound waves to facilitate the transfer of the analyte from the sample matrix into an extraction solvent. nih.gov A common procedure involves mixing the sample with a solvent, such as acetonitrile acidified with hydrochloric acid (HCl), and sonicating it in an ultrasonic bath. plos.orgnih.gov This is often followed by centrifugation to separate the solid debris from the liquid extract, which may then undergo further cleanup by SPE. plos.orgnih.gov

Liquid-Liquid Extraction (LLE) and its micro-extraction variants are also effective for isolating this compound. A simple extraction-spectrophotometric method involves forming an ion-pair between the this compound cation and an anionic dye, such as Orange II, in a buffered aqueous solution. asianpubs.org This colored ion-pair is then extracted into an immiscible organic solvent like chloroform, and the concentration is determined by measuring the absorbance of the organic phase. asianpubs.org A more advanced approach utilizes an aqueous two-phase system (ATPS) based on a mixture of this compound chloride itself and an anionic surfactant, sodium dihexyl sulfosuccinate. nih.gov This system allows for the microextraction of other substances, such as heavy metals, demonstrating the complex phase behavior of this compound that can be exploited for separation purposes. nih.gov

For air and surface sampling , a method has been developed involving drawing air through polytetrafluoroethylene (PTFE) filters or wiping surfaces with specific media. nih.gov The collected this compound is then extracted from the media by shaking with a solution of acetonitrile and formic acid. nih.gov

In bioanalysis , dealing with complex biological matrices like plasma requires specific strategies to overcome issues like non-specific binding. For instance, in a method for determining an unrelated compound, filter cups for centrifugal filtration were pre-treated with a 5% this compound chloride solution to reduce the non-specific binding of the target analyte to the filter device. researchgate.net This highlights the interactions of this compound within analytical systems designed for biological samples.

Table 2: Summary of Sample Preparation Techniques for this compound and Related Compounds in Complex Matrices

| Technique | Matrix | Extraction/Elution Solvents | Key Findings | Source(s) |

| Ultrasonic Extraction (USE) followed by SPE | Soil, Sewage Sludge | Extraction: Acetonitrile/HCl. Elution: Methanol/HCl. | Effective for solid environmental samples. Recovery rates for related compounds were 47-57%. | plos.orgnih.gov |

| Solid-Phase Extraction (SPE) | Wastewater | Elution: Acetonitrile with 10% acetic acid. | Good recoveries (86.0-94.6%) and low limits of quantification (e.g., 4.5 µg/L for C12-BZCL). | upb.ro |

| Liquid-Liquid Extraction (LLE) | Aqueous Solution | Chloroform | Simple and sensitive for forming and extracting a this compound-orange II ion-pair. | asianpubs.org |

| Aqueous Two-Phase System (ATPS) Microextraction | Aqueous Solution | System formed by this compound chloride and Sodium dihexyl sulfosuccinate. | Rapid extraction (30s) and back-extraction (1 min) achieved. | nih.gov |

| Wipe/Filter Extraction | Surfaces, Air | 60:40 Acetonitrile:0.1% Formic Acid | High precision (<10% RSD) and low bias (<11%) for surface and air samples. | nih.gov |

| Centrifugal Filtration | Human Plasma | Pre-treatment with 5% benzalkonium chloride solution. | Used to reduce non-specific binding of other analytes to the filter device. | researchgate.net |

Interactions of Benzethonium with Engineered Materials and Surfaces

Adsorption Mechanisms on Polymeric and Textile Substrates

The adsorption of the benzethonium cation onto polymeric and textile surfaces is a complex process driven by a combination of forces, including electrostatic attraction, hydrophobic interactions, and other intermolecular forces. The positively charged quaternary nitrogen atom in this compound is strongly attracted to negatively charged surfaces, a common characteristic of materials like natural textiles (e.g., cotton) and certain clays (B1170129) used in composites. uminho.ptconicet.gov.ar

The rate at which this compound adsorbs onto a material is dictated by the substrate's composition and surface characteristics. Studies on similar quaternary ammonium (B1175870) compounds (QACs), such as benzalkonium chloride (BAC), provide insight into these kinetic processes. For instance, the adsorption of BAC onto household paper towels, which are cellulosic polymers, follows a pseudo-second-order kinetic law. mdpi.com This model is also applicable to the adsorption of BAC on powdered activated carbon and this compound chloride (BZT) on montmorillonite (B579905) clay. researchgate.neteeer.org The pseudo-second-order model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.

The kinetics are significantly influenced by:

Surface Charge: Materials with a net negative surface charge, such as montmorillonite clay, exhibit rapid adsorption of the cationic this compound. conicet.gov.ar Electrostatic interactions are a primary driver for the initial, fast adsorption phase. nih.gov

Porosity and Surface Area: Highly porous materials with large surface areas, like activated carbon, provide more active sites for adsorption, generally leading to faster kinetics and higher capacity. eeer.org

Concentration and Steric Hindrance: The rate of adsorption can be concentration-dependent. In the case of this compound adsorption on montmorillonite, the process was very fast at concentrations below 80% of the clay's cation exchange capacity (CEC), with nearly complete adsorption within 15 minutes. conicet.gov.ar However, at higher concentrations, the time required to reach equilibrium increased. This is attributed to steric hindrance, where the bulky this compound molecules already adsorbed on the surface block the entrance to interlayer spaces and other active sites. conicet.gov.ar

Kinetic studies on the adsorption of dodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC) on a novel dopamine (B1211576) quinone-functionalized acrylic fiber also demonstrated that the process was well-described by a pseudo-second-order model. researchgate.net

Table 1: Kinetic Models for Quaternary Ammonium Compound Adsorption

| Adsorbent Material | Adsorbate | Best Fit Kinetic Model | Key Finding | Reference |

| Montmorillonite | This compound Chloride (BZT) | Pseudo-second-order | Adsorption is very fast, but rate decreases at high concentrations due to steric hindrance. | researchgate.net, conicet.gov.ar |

| Powdered Activated Carbon | Benzalkonium Chloride (BAC) | Pseudo-second-order | Within the first 10 minutes, approximately 80% of BAC was removed from the aqueous solution. | eeer.org |

| Household Paper Towel | Benzalkonium Chloride (BAC) | Pseudo-second-order | The process is suggestive of a chemisorption-dominated mechanism. | mdpi.com |

| Functionalized Acrylic Fiber | DDBAC | Pseudo-second-order | The model accurately describes the adsorption process on the functionalized polymer surface. | researchgate.net |

Equilibrium Adsorption Isotherms and Thermodynamic Analysis

Adsorption isotherms describe the equilibrium relationship between the concentration of this compound in the solution and the amount adsorbed onto the material surface at a constant temperature. Several isotherm models are used to analyze this relationship.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It has been shown to be a good fit for the adsorption of benzalkonium chloride (BAC) onto powdered activated carbon (PAC), indicating that specific interactions lead to the formation of a single layer of molecules on the surface. eeer.orgresearchgate.net

Freundlich Isotherm: This empirical model is often applied to multilayer adsorption on heterogeneous surfaces.

Sips (Langmuir-Freundlich) Isotherm: This is a hybrid model that incorporates features of both the Langmuir and Freundlich isotherms. It was found to effectively describe the adsorption behavior of this compound (BZT) on montmorillonite. researchgate.netresearchgate.net

Redlich–Peterson Isotherm: Another three-parameter model that can be used for heterogeneous systems, which, along with the Langmuir model, described the equilibrium data for BAC on paper towels well. mdpi.com

Thermodynamic analysis provides crucial information about the spontaneity and nature of the adsorption process. The key parameters are Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

For the adsorption of BAC on PAC, the thermodynamic analysis revealed:

Spontaneous Process: The negative value of Gibbs free energy (ΔG°) indicated that the adsorption of BAC onto PAC is a spontaneous process. eeer.org A similar spontaneous process was observed for BAC adsorption on paper towels, with a ΔG° of -20.64 kJ/mol. mdpi.comresearchgate.net

Endothermic Nature: The positive value of enthalpy change (ΔH°) showed that the adsorption is endothermic, meaning the process is favored by an increase in temperature. eeer.org As temperature increased from 277 K to 308 K, the maximum adsorption capacity (q_max) of BACs on PAC increased. eeer.org

Increased Randomness: The positive value of entropy change (ΔS°) suggests increased randomness at the solid-solution interface during the adsorption process. eeer.org

Table 2: Isotherm and Thermodynamic Parameters for QAC Adsorption

| Adsorbate/Adsorbent System | Isotherm Model(s) | Thermodynamic Findings | Reference |

| This compound/Montmorillonite | Sips | - | researchgate.net, researchgate.net |

| Benzalkonium Chloride/Paper Towel | Langmuir, Redlich–Peterson | ΔG° = -20.64 KJ/mole (spontaneous); Suggests a hybrid chemisorption/physisorption process. | mdpi.com |

| Benzalkonium Chloride/Powdered Activated Carbon | Langmuir | ΔG° < 0 (spontaneous); ΔH° > 0 (endothermic); ΔS° > 0 (increased randomness). | eeer.org |

Dynamics of this compound Release and Retention from Material Systems

The retention and subsequent release of this compound from a material surface are critical for applications requiring sustained antimicrobial activity. The dynamics are governed by the strength of the adsorptive bonds and the surrounding environmental conditions.